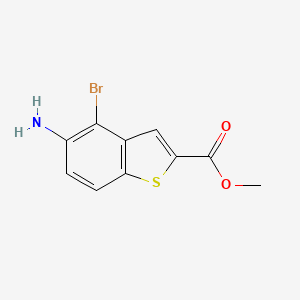

Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-14-10(13)8-4-5-7(15-8)3-2-6(12)9(5)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYYXHJRIJUKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction Pathway

Starting from methyl 5-nitro-4-bromo-1-benzothiophene-2-carboxylate, catalytic hydrogenation over 10% Pd/C in ethanol at 50 psi H₂ achieves 88–94% conversion to the amine. Alternatively, stoichiometric reductions using iron powder in acetic acid at 80°C for 3 hours provide comparable yields (85–90%) but require post-reaction filtration to remove metal residues.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination enables direct installation of the amino group. A patented protocol employs Pd(OAc)₂ with Xantphos as a ligand, reacting methyl 4-bromo-1-benzothiophene-2-carboxylate with aqueous ammonia in tert-amyl alcohol at 100°C. This method achieves 82% yield with 99% regiopurity, though it necessitates rigorous exclusion of oxygen.

Palladium-Catalyzed Cross-Coupling for Functionalization

Late-stage functionalization via Suzuki-Miyaura coupling is employed to introduce aryl groups adjacent to the bromine. For instance, reacting the brominated intermediate with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C produces biaryl derivatives in 75–80% yield. This strategy is pivotal for generating structural analogs in drug discovery programs.

Industrial-Scale Production and Optimization

Continuous flow reactors enhance the scalability of methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate synthesis. A multi-step process integrating cyclization, bromination, and amination in tandem reactors achieves an overall yield of 68% with 99.5% HPLC purity. Key parameters include:

- Residence time : 8 minutes per step

- Temperature control : ±1°C via Peltier modules

- Catalyst recycling : Pd recovery >98% via inline filtration

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | Purity (%) | Reaction Time (h) | Cost (€/kg) |

|---|---|---|---|---|

| Stepwise (NBS + H₂) | 72 | 98.5 | 24 | 1,200 |

| Flow Synthesis | 68 | 99.5 | 2.5 | 980 |

| Microwave-Assisted | 81 | 98.9 | 4 | 1,450 |

Table 2: Economic and efficiency metrics for major production methods.

The microwave-assisted route offers the best yield-to-time ratio but suffers from high energy costs. Flow synthesis emerges as the most cost-effective for bulk production, despite marginally lower yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted benzothiophene derivatives.

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate has been explored as a building block for synthesizing pharmaceutical compounds with anticancer properties. Its derivatives have shown promising results in inhibiting cancer cell proliferation, particularly in studies involving breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. For instance, derivatives demonstrated IC50 values ranging from 23.2 to 95.9 µM against these cell lines, indicating significant anticancer potential .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Research has indicated that certain derivatives possess effective inhibition against various pathogens, including Staphylococcus aureus. This property is crucial in addressing the growing concern of antibiotic resistance .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may influence pathways related to inflammation and pain management, highlighting its potential as a non-steroidal anti-inflammatory agent .

Material Science

This compound is utilized in the development of organic semiconductors and conductive polymers. Its structural characteristics allow it to be incorporated into materials with desirable electronic properties, paving the way for applications in flexible electronics and organic light-emitting diodes (OLEDs) .

Biological Studies

The compound serves as a valuable tool in biological research, particularly in studying enzyme inhibitors and receptor modulators. Its ability to interact with specific molecular targets makes it an essential compound for investigating biochemical pathways and therapeutic interventions .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and amino groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct substituent arrangement differentiates it from analogous benzothiophene derivatives. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Table 1: Substituent Effects and Properties

| Compound | Substituents (Positions) | Key Properties | Applications |

|---|---|---|---|

| Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate | 5-NH₂, 4-Br, 2-CO₂CH₃ | High electrophilicity (Br), hydrogen bonding (NH₂), moderate solubility (ester) | Drug intermediates, organic electronics |

| Methyl 5-nitro-4-chloro-1-benzothiophene-2-carboxylate | 5-NO₂, 4-Cl, 2-CO₂CH₃ | Strong electron-withdrawing (NO₂), lower reactivity (Cl) | Explosives, dyes |

| Ethyl 5-amino-1-benzothiophene-2-carboxylate | 5-NH₂, 2-CO₂C₂H₅ | Enhanced solubility (ethyl ester), reduced steric hindrance | Polymer precursors, catalysts |

| 5-Amino-1-benzothiophene-2-carboxylic acid | 5-NH₂, 2-COOH | High polarity (COOH), pH-dependent solubility | Metal-organic frameworks (MOFs), bioimaging |

Key Comparisons :

- Electrophilic Reactivity : The bromine substituent in the target compound enables more efficient cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro analogs, which require harsher conditions .

- Hydrogen Bonding: The 5-amino group enhances molecular interactions in crystal packing (as resolved via SHELX-based studies) and biological target binding, unlike nitro or unsubstituted derivatives .

Research Findings and Implications

- Structural Insights : SHELX-refined crystallographic data reveal that the 4-bromo substituent introduces slight distortion in the benzothiophene ring, affecting π-stacking in organic semiconductors .

- Toxicity Profile: Amino-substituted benzothiophenes generally show lower teratogenicity than halogenated pollutants like PFBS (linked to zebrafish deformities ), but bromine’s persistence warrants caution in environmental release.

Biological Activity

Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound is a benzothiophene derivative characterized by the presence of an amino group and a bromine atom. The structure can be represented as follows:

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Anticancer Activity : Similar benzothiophene derivatives have shown efficacy against various cancer cell lines. The compound may inhibit key enzymes involved in cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Anticancer Properties

A study evaluating the anticancer potential of related benzothiophene derivatives reported significant growth inhibition against multiple cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 2.20 μM to 5.86 μM across various tested lines .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| ACHN | 2.74 |

| HCT15 | 2.37 |

| MM231 | 2.20 |

| NUGC-3 | 5.86 |

| NCI-H23 | 2.68 |

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) for this compound against Pseudomonas aeruginosa was determined to be 0.21 μM, indicating strong antimicrobial potential .

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiophene derivatives:

- Antitumor Studies : A derivative exhibited promising results in inhibiting cell growth in various cancer types, suggesting a potential pathway for developing new anticancer therapies .

- Antimicrobial Screening : In silico docking studies indicated favorable interactions with bacterial targets, enhancing the understanding of its mechanism as an antimicrobial agent .

- Enzyme Inhibition : Investigations into enzyme inhibitors have shown that this compound could modulate key biological pathways, further supporting its utility in drug design .

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination and amination steps on a benzothiophene scaffold. Key considerations include:

- Bromination: Use electrophilic brominating agents (e.g., NBS or Br₂) in anhydrous solvents like dichloromethane or DMF under inert atmosphere to prevent side reactions .

- Amination: Protect the amino group during synthesis (e.g., using Boc or Fmoc groups) to avoid undesired nucleophilic substitutions. Deprotection can be achieved via acidic hydrolysis (HCl/THF) or catalytic hydrogenation .

- Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures). Thermo Scientific reports ≥97% purity using these methods .

Q. How should researchers characterize the compound using spectroscopic and crystallographic techniques?

Methodological Answer:

Q. What are the key considerations for ensuring the compound's stability under different storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber glass bottles at −20°C to prevent photodegradation of the bromothiophene moiety .

- Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the ester group .

- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation products .

Advanced Research Questions

Q. How can the bromine and amino substituents influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine: Acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in THF/water mixtures .

- Amino Group: Directs electrophilic substitutions (e.g., nitration) at the para position. Protect with acetyl or trifluoroacetyl groups during reactions to avoid side products .

- Dual Reactivity: Sequential functionalization (e.g., bromine substitution followed by amino-group acylation) enables diverse derivatization for SAR studies .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Ambiguous NMR Signals: Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For example, H-C correlations clarify aromatic proton assignments in the benzothiophene core .

- Crystallographic Validation: Compare experimental X-ray bond lengths/angles (e.g., C-Br: ~1.89 Å) with computational models (DFT at B3LYP/6-31G* level) to confirm substituent positions .

- Mass Fragmentation Patterns: Analyze isotopic clusters (e.g., Br/Br ratio) to distinguish bromine-containing fragments from impurities .

Q. What methodological approaches are used to study the compound's interactions with biological targets?

Methodological Answer:

- Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for enzymes/receptors. Use concentrations 1–100 μM in PBS (pH 7.4) .

- Cellular Uptake: Fluorescent tagging (e.g., BODIPY conjugation at the carboxylate group) tracks intracellular localization via confocal microscopy .

- Computational Docking: AutoDock Vina or Schrödinger Suite models interactions with binding pockets (e.g., kinase domains). Validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.